An In-depth Technical Guide to 1-(4-Alkylphenyl)sulfonylpiperazines
An In-depth Technical Guide to 1-(4-Alkylphenyl)sulfonylpiperazines
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Author's Foreword: Navigating Isomeric Specificity
The query for "4-sec-butylphenyl sulfonyl piperazine" identifies a specific chemical structure within a broader, pharmacologically significant class of arylsulfonylpiperazines. Direct, extensive documentation for the sec-butyl isomer is sparse in readily available literature. However, its structural isomer, 1-(4-tert-butylphenyl)sulfonylpiperazine , is a documented compound (CAS 379244-68-5) and serves as a scientifically robust and representative model for this guide.[1] The principles of synthesis, characterization, and potential applications discussed herein are directly translatable to the sec-butyl isomer and its analogues. This guide, therefore, utilizes the tert-butyl isomer as the primary exemplar to provide a comprehensive and technically grounded resource.
Part 1: Core Molecular Profile and Physicochemical Properties
The 1-(4-alkylphenyl)sulfonylpiperazine scaffold is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its structure marries a flexible, basic piperazine ring with a rigid, aromatic sulfonyl group. This combination imparts a unique set of physicochemical properties that are highly tunable, making it a "privileged scaffold" in medicinal chemistry.[2][3]
The piperazine moiety, with its two nitrogen atoms, offers a handle to modulate aqueous solubility and basicity (pKa), which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The arylsulfonyl group provides a stable, rigid anchor that can engage in specific interactions with biological targets.[4]
Quantitative Data Summary
The molecular formula and weight are fundamental properties for any chemical entity. The table below outlines these for both the primary exemplar (tert-butyl isomer) and the originally requested sec-butyl isomer.
| Property | 1-(4-tert-butylphenyl)sulfonylpiperazine | 1-(4-sec-butylphenyl)sulfonylpiperazine |
| CAS Number | 379244-68-5[1] | Not readily available |
| Molecular Formula | C₁₄H₂₂N₂O₂S[1] | C₁₄H₂₂N₂O₂S |
| Molecular Weight | 282.40 g/mol [1] | 282.40 g/mol |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N1CCNCC1 | CCC(C)C1=CC=C(C=C1)S(=O)(=O)N1CCNCC1 |
| Predicted LogP | 2.93[1] | ~2.9-3.1 (Isomer-dependent) |
| Polar Surface Area | 57.79 Ų[1] | 57.79 Ų |
Structural Representation
The core structure consists of a piperazine ring attached via one of its nitrogen atoms to the sulfur atom of a 4-alkyl-substituted benzenesulfonyl group.
Caption: Molecular structure of 1-(4-tert-butylphenyl)sulfonylpiperazine.
Part 2: Synthesis and Experimental Protocols
The synthesis of 1-(4-alkylphenyl)sulfonylpiperazines is a classic example of nucleophilic substitution, specifically a sulfonamide bond formation. The causality behind this experimental choice is its high efficiency, reliability, and the ready availability of starting materials.
Core Synthesis Workflow
The most direct and widely used method involves the reaction of an appropriate arylsulfonyl chloride with piperazine in the presence of a base.
Caption: General workflow for the synthesis of 1-(4-alkylphenyl)sulfonylpiperazines.
Detailed Step-by-Step Methodology
This protocol is a self-validating system; successful execution yields a product whose analytical data (NMR, MS) will confirm the structure.
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Reagent Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Causality: Using an excess of piperazine serves two purposes: it drives the reaction to completion and acts as a secondary base to scavenge the HCl byproduct, although an additional non-nucleophilic base is recommended for cleaner reactions.
-
-
Reaction Initiation:
-
Cool the solution to 0 °C using an ice bath. This is critical for controlling the exothermicity of the reaction.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
In a separate flask, dissolve 4-tert-butylbenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.
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Add the sulfonyl chloride solution dropwise to the piperazine solution over 15-30 minutes.
-
Causality: Slow, dropwise addition prevents localized overheating and minimizes the formation of the undesired N,N'-bis(sulfonyl)piperazine byproduct.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
-
Workup and Isolation:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Causality: The aqueous wash removes the hydrochloride salt of the base and excess piperazine, simplifying the subsequent purification step.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the tert-butyl group (a singlet around 1.3 ppm), the aromatic protons (two doublets in the 7.5-7.9 ppm region), and the piperazine protons (two multiplets, typically between 2.5-3.5 ppm).
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MS (Mass Spectrometry): The ESI+ spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 283.1.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, corresponding to the proposed structure.
Part 3: Applications in Drug Discovery & Development
The arylsulfonylpiperazine motif is a cornerstone in modern medicinal chemistry, appearing in drugs and clinical candidates across numerous therapeutic areas.[2] Its value lies in its ability to present functional groups in a specific 3D orientation to interact with biological targets.
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Central Nervous System (CNS) Agents: The scaffold is prevalent in compounds targeting CNS receptors. For instance, derivatives have been designed as potent antagonists for the serotonin 5-HT₆ receptor, which is a target for cognitive disorders like Alzheimer's disease.[5][6][7] The piperazine nitrogen often serves as a key basic center for receptor interaction.
-
Anticoagulants: Certain 1-arylsulfonyl-3-piperazinone derivatives have been developed as highly potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[8] This highlights the scaffold's utility in designing enzyme inhibitors.
-
Anti-inflammatory and Analgesic Agents: The piperazine core is found in numerous molecules with anti-inflammatory and analgesic properties, suggesting its potential for development in these areas.[9]
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Oncology: The piperazine ring is a key component of many successful tyrosine kinase inhibitors, such as Imatinib, where it enhances solubility and pharmacokinetic properties.[3]
Part 4: Safety, Handling, and Storage
Professional laboratory practice dictates that all chemicals be handled with care. The precursors for this synthesis require particular attention.
-
Arylsulfonyl Chlorides: These compounds are corrosive and lachrymatory. They react violently with water, releasing toxic HCl gas.[10]
-
Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Storage: Store in a cool, dry place away from moisture, under an inert atmosphere if possible.[10]
-
-
Piperazine: Piperazine and its solutions are corrosive and can cause severe skin and eye irritation or burns.[11][12]
References
-
ResearchGate. (n.d.). Applications of piperazine scaffold in drug design. Retrieved from [Link]
-
Canale, V., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. MDPI. Retrieved from [Link]
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Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-44. Retrieved from [Link]
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ResearchGate. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Retrieved from [Link]
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PubChem. (n.d.). 1-[4-(Pentyldisulfanyl)butyl]piperazine. Retrieved from [Link]
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PubMed. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Retrieved from [Link]
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NJ Department of Health. (n.d.). Piperazine Hazard Summary. Retrieved from [Link]
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ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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EDQM. (2023). Piperazine Safety Data Sheet. Retrieved from [Link]
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Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
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Chemsrc. (n.d.). 2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine. CAS 866153-26-6. Retrieved from [Link]
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PMC. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl 4-sulfamoylpiperazine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-methyl-4-(4-tert-butylphenoxy)sulfonyl-benzene. CAS 7598-28-9. Retrieved from [Link]
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